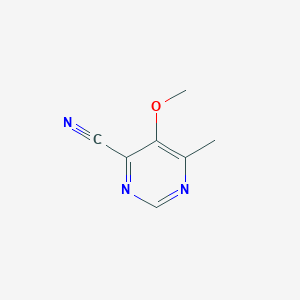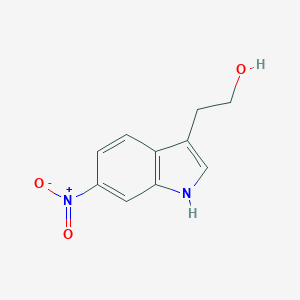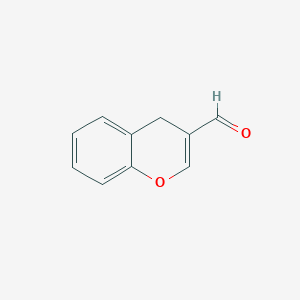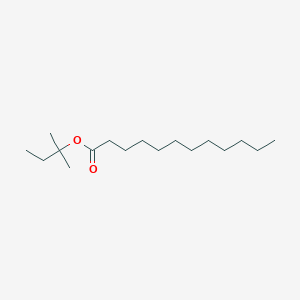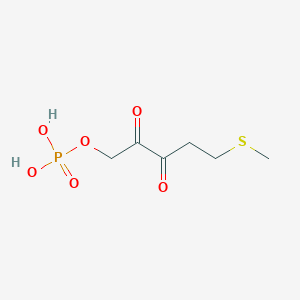
5-(Methylthio)-2,3-dioxopentyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-2,3-dioxopentyl phosphate, also known as MDP, is a compound that has been widely studied for its potential applications in scientific research. MDP is a phosphorylated derivative of 5-methylthioribose (MTR), which is a naturally occurring compound found in a variety of organisms. MDP has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Applications De Recherche Scientifique
Detection and Measurement in Biological Materials
5-(Methylthio)-2,3-dioxopentyl phosphate plays a crucial role in the detection and measurement of adenosine 3',5'-phosphate in biological materials. Its specificity in the enzymatic activity is vital for understanding the levels of adenosine 3',5'-phosphate in various systems (Butcher & Sutherland, 1962).
Role in Trypanocidal Activity
Research has explored its derivatives, such as 5'-deoxy-5'-(methylthio)adenosine, for their trypanocidal activities. These derivatives demonstrate significant potential in treating trypanosomiasis, indicating its importance in developing novel chemotherapies (Bacchi et al., 1991).
Antimalarial Drug Design
Its metabolites, specifically in the context of methionine recycling, have implications in antimalarial drug design. This area of research focuses on how these compounds can inhibit the growth of Plasmodium falciparum, a causative agent of malaria (Sufrin et al., 1995).
Enzymatic Reactions and Catalysis
The compound is also relevant in studying enzymatic reactions, particularly those involving phosphodiesterases. This research contributes to a deeper understanding of the stereochemical processes in biological reactions (Potter et al., 1983).
Bioremediation and Environmental Applications
It is instrumental in bioremediation, specifically in the degradation of organophosphorus pesticides. The breakdown of these toxic compounds into less harmful substances is vital for environmental health (Zhao et al., 2021).
Biochemical Pathway Studies
Its role in biochemical pathways, like the methyl-D-erythritol 4-phosphate pathway, is crucial for understanding various natural compounds' biosynthesis. This knowledge can aid in genetic manipulation for medical and agricultural applications (Cordoba et al., 2009).
Methionine Synthesis Research
It is significant in studying alternative pathways for methionine synthesis in organisms like Aspergillus nidulans. Understanding these alternative pathways can have implications in nutrition and health (Guranowski & Paszewski, 1982).
Propriétés
Numéro CAS |
115974-73-7 |
|---|---|
Nom du produit |
5-(Methylthio)-2,3-dioxopentyl phosphate |
Formule moléculaire |
C6H11O6PS |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
(5-methylsulfanyl-2,3-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |
Clé InChI |
HKEAOVFNWRDVAJ-UHFFFAOYSA-N |
SMILES |
CSCCC(=O)C(=O)COP(=O)(O)O |
SMILES canonique |
CSCCC(=O)C(=O)COP(=O)(O)O |
Autres numéros CAS |
115974-73-7 |
Description physique |
Solid |
Synonymes |
1-PDMSP 1-phospho-2,3-diketo-5-S-methylthiopentane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)

![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)
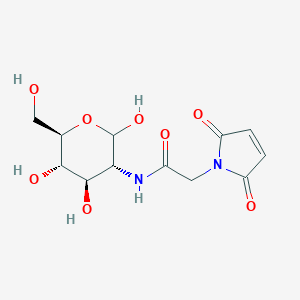
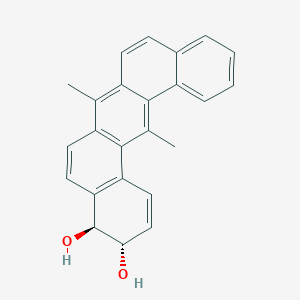
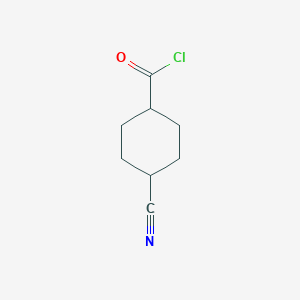

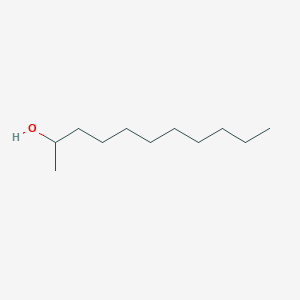
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)
